CYP11B1 versus CYP11B2 Selectivity: Inverted Isoform Preference Relative to Fadrozole
In enzyme inhibition assays conducted under identical experimental conditions (human CYP11B1 and CYP11B2 expressed in Chinese hamster V79 MZh cells, [¹⁴C]-deoxycorticosterone as substrate, 6 h incubation), 7-(benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine demonstrates a pronounced CYP11B1-over-CYP11B2 selectivity profile: IC50 of 167 nM against CYP11B1 versus 5,950 nM against CYP11B2, yielding a selectivity ratio (B2/B1) of approximately 35.6 [1]. This selectivity direction is inverted relative to the clinically characterized agent fadrozole, which exhibits preferential CYP11B2 inhibition (CYP11B1 IC50 ~40 nM; CYP11B2 IC50 ~171 nM; B2/B1 ratio ~0.23, i.e., ~4.3-fold CYP11B2-selective) [2]. The metyrapone baseline, a non-selective clinical CYP11B inhibitor, has a reported CYP11B1 IC50 of 7.83 μM (7,830 nM) in comparable cell-based assays, making CAS 33360-28-0 approximately 47-fold more potent against CYP11B1 . This CYP11B1-selective profile—with over 35-fold discrimination against the homologous CYP11B2 isoform—constitutes the single most quantitatively defensible differentiation claim for this compound and directly informs its suitability for applications requiring selective modulation of cortisol biosynthesis without concomitant aldosterone synthase blockade.
| Evidence Dimension | CYP11B1 vs CYP11B2 enzyme inhibition selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 167 nM; CYP11B2 IC50 = 5,950 nM; Selectivity ratio B2/B1 = 35.6 |
| Comparator Or Baseline | Fadrozole: CYP11B1 IC50 ~40 nM, CYP11B2 IC50 ~171 nM, B2/B1 = 0.23; Metyrapone: CYP11B1 IC50 = 7,830 nM |
| Quantified Difference | 33.8-fold more CYP11B1-selective than fadrozole (inverted selectivity direction); 47-fold more potent CYP11B1 inhibition than metyrapone |
| Conditions | Human CYP11B1 and CYP11B2 recombinantly expressed in Chinese hamster V79 MZh cells; [¹⁴C]-deoxycorticosterone substrate; 6 h incubation; phosphoimaging detection |
Why This Matters
For research programs targeting cortisol-dependent pathologies (e.g., Cushing's syndrome, metabolic disease) where selective CYP11B1 inhibition without aldosterone suppression is required, this compound offers a quantitatively characterized selectivity window—an attribute that close analogs and clinical comparators do not replicate.
- [1] BindingDB BDBM50595543 (CHEMBL5196053). Affinity data for 7-(benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine. CYP11B1 IC50 = 167 nM; CYP11B2 IC50 = 5.95E+3 nM. Human enzymes expressed in V79 MZh cells, [¹⁴C]-deoxycorticosterone substrate, 6 h incubation. Deposited by Guangzhou University of Chinese Medicine. View Source
- [2] Brixius-Anderko S, Scott EE. Structure of human CYP11B1 bound to fadrozole. J Biol Chem, 2019, 294(46):17314-17325. Fadrozole (S-enantiomer): CYP11B1 IC50 ~40 nM, CYP11B2 IC50 ~171 nM, selectivity ratio B1/B2 ~0.23. View Source
